molecular formula C18H28O2 B12426129 (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3

Cat. No.: B12426129
M. Wt: 279.4 g/mol
InChI Key: IBHQSODTBQCZDA-AUWUWJTOSA-N
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Description

Preparation Methods

The synthesis of “(3” involves several steps, including the formation of metal-carbon bonds, metal displacement, metathesis, and hydrometallation . The synthetic route typically starts with the reaction of an electropositive metal with a halogen-substituted hydrocarbon. This is followed by transmetallation, where one metal atom displaces another, and metathesis, where an organometallic compound reacts with a binary halide. The final step often involves hydrometallation, where a metal hydride is added to an alkene to form the desired compound .

Chemical Reactions Analysis

“(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen gas for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce carbon dioxide and water, while reduction reactions can yield hydrocarbons .

Mechanism of Action

The mechanism of action of “(3” involves the activation of the STING pathway. This compound binds to the STING receptor, inducing a conformational change that activates downstream signaling pathways. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets of “(3” include the STING receptor and various transcription factors involved in the interferon signaling pathway .

Properties

Molecular Formula

C18H28O2

Molecular Weight

279.4 g/mol

IUPAC Name

(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D

InChI Key

IBHQSODTBQCZDA-AUWUWJTOSA-N

Isomeric SMILES

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O

Origin of Product

United States

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